molecular formula C19H23NO2 B251497 N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide

N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide

Cat. No. B251497
M. Wt: 297.4 g/mol
InChI Key: FWKQYGKHKKMYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA belongs to the class of benzylacetamide derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide is not fully understood. However, it has been suggested that N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide also has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route of N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide.

Future Directions

There are several future directions for the study of N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide. First, further studies are needed to elucidate the mechanism of action of N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide and its signaling pathways. Second, more research is needed to determine the optimal dosage and administration route of N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide for therapeutic applications. Third, N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide can be modified to improve its biological activities and reduce its toxicity. Finally, clinical trials are needed to determine the safety and efficacy of N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide in humans.
Conclusion
In conclusion, N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory, anti-cancer, and neuroprotective activities and has several advantages for lab experiments. However, further studies are needed to fully understand its biological activities and mechanism of action.

Synthesis Methods

N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide can be synthesized by the reaction of 4-(butan-2-yl)phenol with benzyl chloroformate followed by the reaction with glycine methyl ester. The resulting product is then hydrolyzed with hydrochloric acid to obtain N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide.

Scientific Research Applications

N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-benzyl-2-(4-butan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H23NO2/c1-3-15(2)17-9-11-18(12-10-17)22-14-19(21)20-13-16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,20,21)

InChI Key

FWKQYGKHKKMYPX-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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